molecular formula C20H21N3O4S3 B2396617 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide CAS No. 1097638-86-2

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide

Cat. No.: B2396617
CAS No.: 1097638-86-2
M. Wt: 463.59
InChI Key: GJCBVVUXDOUHNM-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide is a compound identified through high-throughput screening assays for its potential antimalarial activity. It is part of the Tres Cantos Antimalarial Set, which includes compounds with promising activity against Plasmodium falciparum, the parasite responsible for malaria .

Preparation Methods

The synthetic routes and reaction conditions for N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide are not widely documented in the public domain. similar compounds in the Tres Cantos Antimalarial Set are typically synthesized through multi-step organic synthesis involving various reagents and catalysts . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

The specific chemical reactions that N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide undergoes are not well-documented. compounds in this class generally undergo reactions such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific functional groups present in this compound.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide has been primarily studied for its antimalarial properties. It has shown activity against both the asexual and gametocyte stages of Plasmodium falciparum, making it a promising candidate for malaria treatment . Additionally, compounds in this class are being explored for their potential use in other parasitic diseases, such as those caused by Trypanosoma and Leishmania species . The compound’s ability to inhibit specific enzymes and pathways in these parasites makes it a valuable tool for scientific research in parasitology and drug discovery.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide involves the inhibition of key enzymes in the malaria parasite. Specifically, it targets the protein kinase PfCLK3, which plays a critical role in the regulation of RNA splicing in Plasmodium falciparum . By inhibiting this enzyme, this compound disrupts the parasite’s ability to process RNA, leading to its death. This mechanism offers prophylactic, transmission-blocking, and curative potential .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S3/c1-13-18(14-7-9-15(27-2)10-8-14)21-20(29-13)22-19(24)16-5-3-11-23(16)30(25,26)17-6-4-12-28-17/h4,6-10,12,16H,3,5,11H2,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCBVVUXDOUHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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